molecular formula C21H20N4 B11042676 8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine

8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11042676
M. Wt: 328.4 g/mol
InChI Key: CNFSJCQJHBABBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique fused ring structure, which includes a triazole ring fused to a pyrimidine ring, along with a benzo and cyclohepta moiety. The presence of a 4-methylphenyl group adds to its structural complexity and potential for diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the construction of the pyrimidine ring. The final steps involve the fusion of the benzo and cyclohepta moieties and the introduction of the 4-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully or partially hydrogenated compounds.

Scientific Research Applications

8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The detailed molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines: These compounds share a similar triazole-pyrimidine core but differ in the fused ring structures.

    benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: Another related compound with a different arrangement of fused rings and functional groups.

Uniqueness

8-(4-methylphenyl)-6,7,8,13-tetrahydro-5H-benzo[6,7]cyclohepta[1,2-d][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of fused rings and the presence of the 4-methylphenyl group

Properties

Molecular Formula

C21H20N4

Molecular Weight

328.4 g/mol

IUPAC Name

12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,14,16-hexaene

InChI

InChI=1S/C21H20N4/c1-14-9-11-16(12-10-14)20-18-8-4-6-15-5-2-3-7-17(15)19(18)24-21-22-13-23-25(20)21/h2-3,5,7,9-13,20H,4,6,8H2,1H3,(H,22,23,24)

InChI Key

CNFSJCQJHBABBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CCC3)NC5=NC=NN25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.